N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride
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Overview
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a naphthamide core linked to a benzylpiperazine moiety via a sulfonyl ethyl chain, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride typically involves multiple steps:
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Formation of the Benzylpiperazine Intermediate
Starting Materials: Benzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
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Sulfonylation
Starting Materials: The benzylpiperazine intermediate and a sulfonyl chloride derivative.
Reaction Conditions: This step is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Coupling with Naphthamide
Starting Materials: The sulfonylated benzylpiperazine and 1-naphthamide.
Reaction Conditions: The coupling reaction is typically carried out using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dimethylformamide (DMF).
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Hydrochloride Salt Formation
Starting Materials: The final product from the coupling reaction and hydrochloric acid.
Reaction Conditions: The product is dissolved in an appropriate solvent and treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents to prevent hydrolysis.
Products: Reduction can convert sulfonyl groups to sulfides.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Performed in polar solvents with bases to facilitate the reaction.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride is utilized in several research areas:
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Chemistry
- Used as a building block for synthesizing more complex molecules.
- Serves as a ligand in coordination chemistry studies.
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Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biological targets.
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Medicine
- Explored for its potential therapeutic effects.
- Evaluated in preclinical studies for its pharmacological properties.
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Industry
- Utilized in the development of new materials.
- Applied in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the naphthamide core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
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N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride
- Contains a fluorobenzamide moiety instead of a naphthamide.
- Exhibits different pharmacological properties due to the presence of the fluorine atom.
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N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,4-difluorobenzamide hydrochloride
- Features two fluorine atoms on the benzamide ring.
- Shows enhanced binding affinity to certain biological targets.
Uniqueness
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the naphthamide core and the benzylpiperazine moiety provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S.ClH/c28-24(23-12-6-10-21-9-4-5-11-22(21)23)25-13-18-31(29,30)27-16-14-26(15-17-27)19-20-7-2-1-3-8-20;/h1-12H,13-19H2,(H,25,28);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQCSIFLYGAOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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